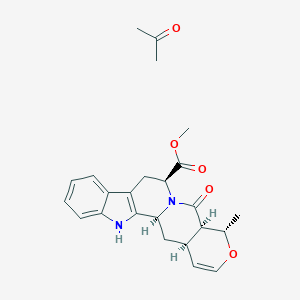
2,2'-Bipyridine-4-carboxylic acid
Vue d'ensemble
Description
2,2’-Bipyridine-4-carboxylic acid is a well-known bipyridyl derivative . It is a member of the class of bipyridines that is 2,2’-bipyridine in which the hydrogens situated para to the ring nitrogens have been replaced by carboxy groups .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine-4-carboxylic acid involves various methods . The structures of the complexes were solved by direct methods and refinements were carried out by using full matrix least-squares techniques .Molecular Structure Analysis
The structure of 2,2’-Bipyridine-4-carboxylic acid consists of a polymeric three-dimensional network . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
The primary amine of these modified oligomers reacted specifically with the N-hydroxysuccinimide ester of 4-carboxy-4’-methyl-2,2’-bipyridine to form bipyridine-labeled oligomers . These oligomers reacted with Ru (bpy)2 (H2O)2 (2+) to give oligonucleotides with covalently attached derivatives of Ru (bpy)3 (2+) .Physical And Chemical Properties Analysis
2,2’-Bipyridine-4-carboxylic acid is a solid compound . Its empirical formula is C11H8N2O2 and it has a molecular weight of 200.19 .Applications De Recherche Scientifique
Application 3: Solid Form Screening
- Summary of the Application : Two bipyridine isomers (2,2’- and 4,4’-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction .
- Results or Outcomes : Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .
Application 4: Metal-Organic Frameworks (MOFs)
- Summary of the Application : 2,2’-Bipyridine-4-carboxylic acid is one of the most frequently used heterocyclic building blocks in the synthesis of organometallic compounds and the dicarboxylic acid anchoring groups are key functional groups to form 3D metal-organic frameworks (MOFs) .
- Results or Outcomes : MOFs find application in carbon dioxide reduction, organic photocatalysis, water oxidation, antioxidants and lithium- and sodium-ion batteries .
Application 5: Bipyridine/Metal Complexes
- Summary of the Application : The diversity of useful physical properties of bipyridine/metal complexes provides applications to photosensitization, photocatalysis, catalysis, drug delivery, energy transfer, and gas sorption .
- Results or Outcomes : The outcomes would also depend on the specific synthesis, but in general, the use of this compound as an intermediate can facilitate the synthesis of a wide range of organic compounds .
Application 6: Crystal Engineering
- Summary of the Application : 2,2’-Bipyridine and its isomers are used as coformers and ligands in coordination chemistry, subjected to solid form screening and crystal structure prediction .
- Results or Outcomes : Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .
Application 7: Drug Delivery
- Summary of the Application : The diversity of useful physical properties of bipyridine/metal complexes provides applications to drug delivery .
- Results or Outcomes : The outcomes would also depend on the specific synthesis, but in general, the use of this compound as an intermediate can facilitate the synthesis of a wide range of organic compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-2-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYSEKUUHUUJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433122 | |
| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-4-carboxylic acid | |
CAS RN |
1748-89-6 | |
| Record name | [2,2′-Bipyridine]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)



![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)


![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)


![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
